7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone
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Overview
Description
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, also known as 5-Chloro-2-methyl-3-(2,4-dichlorophenyl)-4-sulfamoylquinazoline, is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. This compound has been investigated for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an effective anti-inflammatory agent.
Scientific Research Applications
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone has been studied for its potential applications in various scientific research areas. For example, it has been investigated for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an effective anti-inflammatory agent. Additionally, this compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of certain pro-inflammatory compounds.
Mechanism Of Action
The exact mechanism of action of 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of certain pro-inflammatory compounds. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may act as an antimicrobial agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone have not yet been fully elucidated. However, preliminary studies suggest that this compound may act as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may act as an antimicrobial agent.
Advantages And Limitations For Lab Experiments
The advantages of using 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone in laboratory experiments include its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an effective anti-inflammatory agent. Additionally, this compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The main limitation of using this compound for laboratory experiments is that its exact mechanism of action is not yet fully understood.
Future Directions
The potential future directions for research involving 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone include further investigation into its exact mechanism of action, its potential applications as an antimicrobial agent, and its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, further research could be conducted to determine the compound’s potential to act as an effective anti-inflammatory agent. Furthermore, future studies could focus on the potential toxicity of this compound and its potential side effects in humans.
Synthesis Methods
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is synthesized via a multi-step process. The first step involves the reaction of 2,4-dichloro-5-methoxyphenylmagnesium bromide with 2-methylsulfanyl-4(3H)-quinazolinone to form the quinazolinone intermediate. This intermediate is then treated with sodium hypochlorite to form the desired product.
properties
IUPAC Name |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2S/c1-23-14-7-13(10(18)6-11(14)19)21-15(22)9-4-3-8(17)5-12(9)20-16(21)24-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUDIBFSBYGABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone |
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